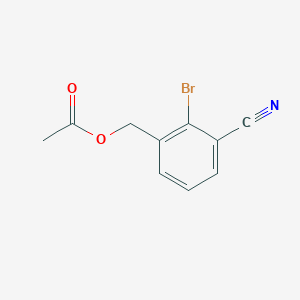

2-Bromo-3-cyanobenzyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

(2-bromo-3-cyanophenyl)methyl acetate |

InChI |

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-2-3-8(5-12)10(9)11/h2-4H,6H2,1H3 |

InChI Key |

CBTZQXHFNXPNKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C(C(=CC=C1)C#N)Br |

Origin of Product |

United States |

Contextualization of Halogenated Benzyl Acetates in Synthetic Chemistry

Halogenated benzyl (B1604629) acetates are a class of organic compounds that have found considerable utility as intermediates in organic synthesis. The benzyl acetate (B1210297) moiety itself, an ester formed from benzyl alcohol and acetic acid, is a common structural motif. atamanchemicals.comhmdb.ca The inclusion of a halogen atom, such as bromine, on the aromatic ring significantly enhances the synthetic utility of the benzyl acetate scaffold. sci-hub.se

Organic halides are widely used as precursors in a myriad of organic transformations. sci-hub.se The carbon-halogen bond can be strategically functionalized, most notably through cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The presence of a bromine atom, as in 2-bromo-3-cyanobenzyl acetate, provides a reactive handle for well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at a specific position on the aromatic ring.

Furthermore, the benzyl acetate group itself is a reactive entity. The ester can be hydrolyzed to the corresponding benzyl alcohol, which can then be oxidized to a benzaldehyde (B42025) or a benzoic acid. The benzylic position is also susceptible to various transformations. Therefore, a halogenated benzyl acetate is a bifunctional intermediate, offering at least two distinct sites for chemical modification.

Significance of the Cyano Functional Group in Aromatic Systems

The cyano (-C≡N) group is a small, linear functional group that imparts profound electronic effects on an aromatic system. It is one of the most powerful electron-withdrawing groups, a property that significantly influences the reactivity of the aromatic ring to which it is attached. cdnsciencepub.com This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, should a suitable leaving group be present.

Beyond its electronic influence, the cyano group is exceptionally versatile in its own right. It can be considered a "masked" carboxylic acid or amine. cdnsciencepub.com Through hydrolysis, the nitrile can be converted into a carboxylic acid or an amide, providing a pathway to a different class of compounds. Alternatively, reduction of the cyano group yields a primary amine, specifically a benzylamine (B48309) in this context. These transformations are pivotal in the synthesis of a vast number of biologically active molecules and pharmaceutical agents. cymitquimica.com The polarity and hydrogen bonding potential of the cyano group also play a role in modulating the physical properties of a molecule. cymitquimica.com

Rationale for Dedicated Research on 2 Bromo 3 Cyanobenzyl Acetate S Synthetic Utility and Reactivity

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler precursors, which helps in planning a synthesis. egrassbcollege.ac.in For this compound, this process highlights two primary disconnection points, leading to key precursor classes.

The most logical disconnection is at the ester linkage, which points to 2-Bromo-3-cyanobenzyl alcohol and an acetylating agent as immediate precursors. A further disconnection of the benzyl bromide functional group from the aromatic ring suggests a substituted toluene (B28343) derivative as a more fundamental starting material.

A key strategy in the synthesis of this compound involves the use of 2-Bromo-3-(bromomethyl)benzonitrile (B2644419) as a pivotal intermediate. uni.lu This precursor already contains the desired bromine and cyano substituents on the benzene (B151609) ring, as well as a reactive bromomethyl group.

The retrosynthetic approach here involves the disconnection of the acetate group, suggesting a nucleophilic substitution reaction as the final step in the synthesis. This strategy is efficient as it builds upon a pre-functionalized aromatic core.

Alternative retrosynthetic strategies begin with precursors such as 2-bromo-3-cyanobenzoic acid or 2-bromo-3-cyanobenzyl alcohol. These approaches are advantageous as they start with more stable and often commercially available materials.

If starting from the benzoic acid, the synthesis would require a reduction of the carboxylic acid to an alcohol, followed by esterification. Starting from the benzyl alcohol simplifies the process to a direct esterification step.

Classical Synthetic Routes

The following sections detail the established chemical reactions used to synthesize this compound from the identified precursors.

This method is a direct and common approach to forming the ester linkage. The reaction involves treating 2-Bromo-3-(bromomethyl)benzonitrile with a source of acetate ions.

The general reaction is as follows:

2-Bromo-3-(bromomethyl)benzonitrile + Acetate Source → this compound + Byproduct

Common acetate sources include sodium acetate or potassium acetate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), to facilitate the dissolution of the reactants and promote the nucleophilic attack of the acetate ion on the benzylic carbon.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Acetate Source | Solvent | Temperature (°C) | Reaction Time (hours) |

| Sodium Acetate | DMF | Room Temperature - 80 | 2 - 6 |

| Potassium Acetate | Acetone | Reflux | 4 - 8 |

This method is often favored due to its straightforward nature and the high reactivity of the benzylic bromide.

An alternative route involves the bromination of a 3-cyanotoluene derivative at the benzylic position, followed by substitution with an acetate source. While this approach appears feasible, it presents several challenges.

The primary challenge is the selective bromination of the methyl group without affecting the aromatic ring, which is activated by the electron-donating methyl group but deactivated by the electron-withdrawing cyano group. Radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) or UV light is the standard method for such transformations.

However, the presence of the bromine substituent at the 2-position can influence the regioselectivity and reactivity of the benzylic bromination. Furthermore, the subsequent nucleophilic substitution would proceed as described in section 2.2.1.

Esterification is a fundamental reaction in organic chemistry for the synthesis of esters. chemguide.co.uk In this context, this compound can be prepared by the reaction of 2-Bromo-3-cyanobenzyl alcohol with an acetylating agent.

Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a base, such as pyridine (B92270) or triethylamine.

Reaction with Acetic Anhydride:

2-Bromo-3-cyanobenzyl alcohol + Acetic Anhydride → this compound + Acetic Acid

This reaction is often performed in the presence of a base to neutralize the acetic acid byproduct and drive the reaction to completion.

Reaction with Acetyl Chloride:

2-Bromo-3-cyanobenzyl alcohol + Acetyl Chloride → this compound + HCl

This reaction is highly exothermic and is usually carried out in the presence of a non-nucleophilic base like pyridine to scavenge the hydrochloric acid produced. chemguide.co.uk

Table 2: Comparison of Esterification Methods

| Acetylating Agent | Catalyst/Base | Solvent | Key Features |

| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, THF | Milder conditions, easier handling |

| Acetyl Chloride | Pyridine | Dichloromethane, Ether | Highly reactive, often faster |

The choice of method depends on the desired reaction conditions and the scale of the synthesis.

Modern and Green Chemistry Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, safety, and environmental sustainability. For a molecule like this compound, this involves exploring novel catalytic systems, continuous processing, and greener solvent choices.

Catalytic Synthesis Methodologies

The final step in forming this compound is typically an acetylation reaction. A direct and documented method involves the reaction of 2-bromo-3-(bromomethyl)benzonitrile with potassium acetate. google.com In this synthesis, potassium acetate serves as the acetate source, and the reaction is conducted in a solvent such as dimethylformamide (DMF). google.com

An alternative and greener approach involves the catalytic acetylation of 2-bromo-3-cyanobenzyl alcohol. This precursor could be synthesized by the reduction of 2-bromo-3-cyanobenzoic acid or its corresponding aldehyde. The acetylation of the alcohol can be achieved using various modern catalytic systems that offer advantages such as reusability and milder reaction conditions.

Promising catalytic systems for such transformations include:

Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15 and various heteropoly acids (HPAs) are effective for the acetylation of alcohols. semanticscholar.orgictmumbai.edu.in These catalysts are easily separable from the reaction mixture, allowing for simple work-up and catalyst recycling, which are key tenets of green chemistry. semanticscholar.org For instance, Preyssler catalyst, a type of HPA, has been shown to be a highly efficient and hydrolytically stable catalyst for acetylation. semanticscholar.org

Metal Oxide Catalysts: Inexpensive and stable metal oxides, such as copper (II) oxide (CuO), have been demonstrated to be effective catalysts for the acylation of alcohols under solvent-free conditions at room temperature. tsijournals.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Lipases, for example, are widely used for the kinetic resolution of alcohols via enantioselective acylation, which could be applied to produce enantiomerically pure forms of chiral bromo-acetate compounds. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety when dealing with hazardous intermediates, and improved reaction control and consistency. beilstein-journals.org

While a specific flow-based synthesis for this compound has not been detailed in the surveyed literature, the acetylation of benzyl alcohol derivatives is well-established in continuous-flow systems. beilstein-journals.orgbeilstein-journals.orgnih.gov A hypothetical flow process for this compound could involve pumping a solution of 2-bromo-3-cyanobenzyl alcohol and an acetylating agent (e.g., acetic anhydride) through a heated microreactor. nih.govnih.gov The reactor could be a simple tube or a more complex microfluidic chip. beilstein-journals.orgnih.gov To further enhance sustainability, the reactor could be packed with a solid-supported catalyst, enabling a fully continuous and heterogeneously catalyzed process. beilstein-journals.org This setup allows for precise control over residence time, temperature, and stoichiometry, often leading to higher yields and purity with reduced side-product formation compared to batch reactions. beilstein-journals.org

Solvent-Free or Environmentally Benign Solvent Systems

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of this compound, several strategies can be employed.

Solvent-Free Acetylation: A number of studies have demonstrated that the acetylation of alcohols can be performed efficiently without any solvent. researchgate.netmdpi.com Typically, the alcohol is mixed directly with the acetylating agent, such as acetic anhydride, sometimes with a catalyst, and stirred at room or moderately elevated temperatures. mdpi.comsci-hub.se This approach drastically reduces waste and simplifies product purification. For example, the acetylation of benzyl alcohol with acetic anhydride can proceed to completion at 60 °C under catalyst-free and solvent-free conditions. mdpi.com

Benign Solvents as Reagents: An innovative approach uses a less hazardous chemical as both the solvent and a reagent. For instance, ethyl acetate can be used as the acetylating agent for alcohols in the presence of a catalyst like Amberlyst-15, eliminating the need for a separate solvent. ictmumbai.edu.in

Sustainable Acetylating Agents: The choice of acetylating agent also has sustainability implications. Isopropenyl acetate is an emerging green acetylating agent that can be used with a catalytic amount of base, producing only acetone as a benign by-product. rsc.org

In the documented synthesis from 2-bromo-3-(bromomethyl)benzonitrile, DMF is used as the solvent. google.com While effective, DMF is under scrutiny for its toxicity. A greener adaptation of this method would involve screening for more environmentally benign polar aprotic solvents.

Optimization of Reaction Conditions and Yield

To maximize the efficiency of any synthetic route to this compound, careful optimization of reaction parameters is essential. Key factors include the choice of catalyst, temperature, and pressure.

Influence of Catalysts and Additives

The choice of catalyst can dramatically affect the yield and rate of the acetylation reaction. In the context of synthesizing benzyl acetate derivatives from benzyl alcohols and acetic anhydride, different catalysts exhibit varying levels of activity. For example, in a solvent-free system, manganese (II) chloride has been shown to be more effective than other manganese salts like manganese (II) bromide or manganese dioxide. sci-hub.se Similarly, when comparing various copper salts for the same transformation, copper (II) oxide was found to be the most efficient. tsijournals.com

The data below, derived from model reactions on benzyl alcohol, illustrates the significant impact of catalyst selection on reaction outcomes.

| Catalyst (1 mol%) | Time (h) | Yield (%) | Reference |

| MnCl₂·4H₂O | 1 | 96 | sci-hub.se |

| MnBr₂ | 3 | 72 | sci-hub.se |

| MnO₂ | 5 | 65 | sci-hub.se |

| None | 24 | 15 | sci-hub.se |

| Conditions: Benzyl alcohol (1 equiv.), acetic anhydride (1.1 equiv.), solvent-free, room temperature. |

| Catalyst (0.1 mol%) | Time (min) | Yield (%) | Reference |

| CuO | 10 | 98 | tsijournals.com |

| CuCl₂ | 60 | 60 | tsijournals.com |

| CuSO₄·5H₂O | 60 | 50 | tsijournals.com |

| Cu(OAc)₂·H₂O | 60 | 45 | tsijournals.com |

| Conditions: Benzyl alcohol (1 mmol), acetyl chloride (1 mmol), solvent-free, room temperature. |

Temperature and Pressure Effects on Reaction Efficiency

Temperature is a critical parameter to control. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can promote the formation of undesired by-products or cause decomposition of the reactants or product. Most acetylation reactions are conducted at atmospheric pressure, making temperature the primary variable to optimize.

In a catalyst-free and solvent-free acetylation of benzyl alcohol with acetic anhydride, the effect of temperature is pronounced. At room temperature, the reaction is slow and incomplete, but increasing the temperature to 60 °C allows the reaction to reach full conversion in a reasonable timeframe. researchgate.netmdpi.com

| Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Room Temp. | 24 | 63 | mdpi.com |

| 60 | 7 | 100 | mdpi.com |

| Conditions: Benzyl alcohol (1 mmol), acetic anhydride (1.5 mmol), solvent-free, catalyst-free. |

This demonstrates that a balance must be struck between reaction time and energy input. For any specific synthesis of this compound, empirical studies would be necessary to determine the optimal temperature that maximizes yield and purity while minimizing reaction time and energy consumption.

Strategies for Minimizing By-product Formation

The synthesis of this compound, while generally straightforward, can be accompanied by the formation of by-products that can affect the purity and yield of the final product. Strategies to minimize these impurities are crucial for obtaining a high-quality product.

One of the primary potential side reactions is elimination, a common competing pathway in nucleophilic substitution reactions, particularly when using a basic nucleophile with a secondary or sterically hindered primary halide. libretexts.orgmasterorganicchemistry.com In the case of the synthesis of this compound, the acetate ion is a weak base, which helps to minimize the E2 elimination pathway that would lead to the formation of an alkene. However, the choice of a non-nucleophilic base, if one were required for other reasons, and careful temperature control are important considerations to further suppress this side reaction. numberanalytics.com

Another source of impurities can be the starting material, 2-bromo-3-(bromomethyl)benzonitrile. If the preceding benzylic bromination step to produce this starting material is not well-controlled, over-bromination can occur, leading to the formation of di- or tri-brominated species. libretexts.org These impurities would then be carried through to the final product. Careful control of the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and the reaction conditions during the benzylic bromination is therefore essential. libretexts.org

Hydrolysis of the ester product back to 2-bromo-3-cyanobenzyl alcohol can occur if water is present in the reaction mixture, especially under basic or acidic conditions. Therefore, using anhydrous solvents and reagents is a key strategy to prevent the formation of this alcohol impurity.

Key Strategies for By-product Minimization:

| Strategy | Rationale |

| Use of Anhydrous Reagents and Solvents | Prevents hydrolysis of the ester product and the starting halide. |

| Careful Temperature Control | Minimizes competing elimination reactions and potential decomposition. |

| Stoichiometric Control of Reagents | Prevents side reactions arising from excess base or nucleophile. |

| Purification of Starting Materials | Ensures that impurities from previous steps, such as over-brominated compounds, are not carried over. |

| Use of a Weak, Non-nucleophilic Base (if necessary) | Suppresses the E2 elimination pathway. |

Post-synthesis purification is also a critical step. The crude product can be purified by techniques such as column chromatography, recrystallization, or distillation to remove any unreacted starting materials and by-products.

Stereoselective and Enantioselective Synthesis (if applicable, hypothetical)

The molecule this compound is achiral, meaning it does not have a stereocenter and therefore exists as a single structure, not as a pair of enantiomers or diastereomers. Consequently, stereoselective or enantioselective synthesis is not directly applicable to the preparation of this specific compound.

However, for the purpose of academic exploration, one can consider a hypothetical scenario where a chiral center is introduced into the molecule. For instance, if a different substituent were present on the benzylic carbon in addition to the acetate group, that carbon would become a stereocenter. In such a case, the development of a stereoselective or enantioselective synthesis would be a significant objective to obtain a single, desired stereoisomer.

Several general strategies for the stereoselective synthesis of chiral benzyl acetates have been developed. One prominent method is the dynamic kinetic resolution (DKR) of racemic chiral benzyl alcohols. mdpi.comencyclopedia.pubresearchgate.net This approach typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CAL-B), as a biocatalyst for the enantioselective acylation of the alcohol. mdpi.comencyclopedia.pub

In a hypothetical DKR for a chiral analogue of 2-bromo-3-cyanobenzyl alcohol, the racemic alcohol would be reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme would selectively acylate one enantiomer of the alcohol, leaving the other unreacted. To achieve a theoretical yield of 100% of the desired chiral acetate, a racemization catalyst, often a metal complex (e.g., a ruthenium or palladium complex), is used to continuously convert the unreacted alcohol enantiomer into the reactive one. mdpi.comencyclopedia.pub

Hypothetical Enantioselective Synthesis of a Chiral Analog:

| Step | Method | Key Reagents/Catalysts | Outcome |

| 1. Enantioselective Acylation | Lipase-catalyzed transesterification | Lipase (e.g., CAL-B), Acyl donor (e.g., vinyl acetate) | Selective acylation of one enantiomer of the chiral alcohol. |

| 2. In-situ Racemization | Metal-catalyzed racemization | Ruthenium or Palladium complex | Racemization of the unreactive alcohol enantiomer. |

This combination of enzymatic resolution and in-situ racemization allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and high enantiomeric excess. While not directly applicable to the achiral this compound, this hypothetical discussion illustrates a powerful strategy that could be employed for the synthesis of related chiral molecules.

Reactions Involving the Aromatic Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon of the benzene ring. This bonding characteristic defines its reactivity, which is distinct from that of a benzylic or alkyl bromide. The following sections detail the primary reactions involving this aryl bromide moiety.

Nucleophilic substitution reactions proceeding through SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathways are characteristic of alkyl halides, not aryl halides. masterorganicchemistry.comsavemyexams.com The direct displacement of bromine from the aromatic ring of this compound by a nucleophile via an SN1 or SN2 mechanism is not feasible for several reasons:

SN1 Inviability : The SN1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. libretexts.org A phenyl carbocation, which would result from the loss of Br⁻ from the aromatic ring, is highly unstable and energetically unfavorable to form.

SN2 Inviability : The SN2 mechanism involves a backside attack by the nucleophile. masterorganicchemistry.com In an aromatic ring, this trajectory is sterically blocked by the planar ring structure itself.

While classic SN1 and SN2 reactions are not observed, aryl halides can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. This pathway requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the cyano (-CN) group is an effective electron-withdrawing group. However, it is positioned meta to the bromine atom, providing only weak activation for an SNAr reaction. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would be necessary to achieve substitution at this position.

The carbon-bromine bond in aryl bromides can be cleaved under radical conditions or reduced to a carbon-hydrogen bond. Photocatalysis, particularly with reagents like 4CzIPN, has emerged as a powerful tool for generating aryl radicals from aryl halides. rsc.org These reactions often proceed via a single-electron transfer (SET) process where an excited photocatalyst reduces the aryl halide to form a radical anion, which then expels the halide anion to give an aryl radical. rsc.org This aryl radical can then participate in various synthetic transformations.

Reductive pathways offer a method to selectively remove the bromine atom. This is typically achieved using a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). Alternatively, reductive conditions using metals like zinc or manganese in the presence of a proton source can also effect the debromination. acs.org These reductive methods would convert this compound into 3-cyanobenzyl acetate.

One of the most significant and widely utilized transformations for aryl bromides is the palladium-catalyzed cross-coupling reaction. wiley-vch.de These reactions form new carbon-carbon bonds under relatively mild conditions and are fundamental to modern organic synthesis. acs.orguni-muenchen.de The aryl bromide in this compound is an excellent substrate for these transformations.

Suzuki Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sci-hub.sersc.org This would allow for the synthesis of various biaryl compounds from this compound.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. sci-hub.sersc.org This provides a direct route to aryl alkynes.

Negishi Coupling : This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. uni-muenchen.dersc.org Negishi coupling is known for its high functional group tolerance and reactivity. uni-muenchen.de

The table below summarizes hypothetical cross-coupling reactions with this compound, illustrating the potential products.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (3-cyano-[1,1'-biphenyl]-2-yl)methyl acetate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (3-cyano-2-(phenylethynyl)phenyl)methyl acetate |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | (3-cyano-[1,1'-biphenyl]-2-yl)methyl acetate |

Elimination reactions, such as E1 and E2, typically require an alkyl halide with a hydrogen atom on an adjacent (beta) carbon. libretexts.org The substrate, this compound, is an aryl halide. The bromine atom is attached directly to the aromatic ring, which lacks beta-hydrogens on adjacent sp³-hybridized carbons. Therefore, this compound cannot undergo standard elimination reactions to form a styrene (B11656) derivative. pearson.com The formation of a benzyne (B1209423) intermediate via elimination-addition is possible under very strong basic conditions (e.g., NaNH₂), but this falls outside the scope of typical eliminations to form styrenes.

Transformations of the Aromatic Cyano Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other functionalities, most notably amides and carboxylic acids through hydrolysis. lumenlearning.com

The hydrolysis of the cyano group in this compound can be achieved under either acidic or basic conditions. chemistrysteps.comnumberanalytics.com The reaction proceeds in two stages: initial hydration of the nitrile to form a primary amide, followed by further hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) (or an ammonium salt). numberanalytics.com

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon, which is then attacked by water. lumenlearning.com Subsequent steps lead to the amide. Prolonged reaction times or harsher conditions will hydrolyze the amide to the carboxylic acid.

Base-Catalyzed Hydrolysis : A strong base, such as sodium hydroxide (B78521), attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to yield an imidic acid, which tautomerizes to the amide. Saponification of the amide under the basic conditions then yields the carboxylate salt, which upon acidic workup gives the carboxylic acid.

It is crucial to note that the benzyl acetate ester functionality is also susceptible to hydrolysis under these conditions. Therefore, careful selection of reaction conditions is necessary if selective hydrolysis of the nitrile group is desired. Mild conditions might allow for the isolation of the amide, (2-bromo-3-(aminocarbonyl)phenyl)methyl acetate. However, more vigorous conditions will likely lead to the hydrolysis of both the nitrile and the ester, yielding 2-bromo-3-carboxybenzyl alcohol after workup.

The table below outlines the expected products from the hydrolysis of this compound.

| Reaction Condition | Intermediate Product | Final Product (after workup) |

| Mild Acid/Base | (2-bromo-3-(aminocarbonyl)phenyl)methyl acetate | 2-bromo-3-carbamoylbenzoic acid |

| Strong Acid/Base | (2-bromo-3-carboxyphenyl)methyl acetate | 2-bromo-3-carboxybenzoic acid |

Reduction to Aldehydes or Amines

The reduction of the cyano group in this compound can theoretically lead to the formation of either a primary amine or an aldehyde, depending on the reaction conditions and the reducing agent employed. While specific studies on the reduction of this compound are not extensively documented in the provided results, the reactivity of the cyano group is a well-established area of organic chemistry. For instance, the cyano group can undergo reduction to form an amine derivative. smolecule.com The transformation to an aldehyde would typically involve a partial reduction, often followed by hydrolysis of an intermediate imine.

Photocatalytic methods have been shown to be effective for the generation of acyl radicals from aldehydes, which can then participate in further reactions. rsc.org This suggests a potential indirect pathway from an aldehyde, should the cyano group be successfully converted.

Cycloaddition Reactions (e.g., [2+3] with azides)

The cyano group of this compound is a potential dipolarophile for [3+2] cycloaddition reactions. uchicago.edu This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. acs.org A common 1,3-dipole used in these reactions is an organic azide, which would react with the nitrile to form a tetrazole ring. thieme-connect.comsci-rad.com

The reaction between a nitrile and sodium azide, often under elevated temperatures and in the presence of a suitable solvent system like isopropanol/water, can yield 5-substituted tetrazoles. thieme-connect.com While the specific application of this reaction to this compound is not detailed, the general principle suggests its feasibility. sci-rad.com The reactivity of the nitrile in such cycloadditions can be influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Examples of [3+2] Cycloaddition Reactions

| Dipole | Dipolarophile | Product |

|---|---|---|

| Organic Azide | Nitrile | Tetrazole |

| Nitrone | Alkene | Isoxazolidine |

| Azomethine Ylide | Alkene | Pyrrolidine |

This table presents general examples of [3+2] cycloaddition reactions and is not specific to this compound. uchicago.eduacs.orgsci-rad.com

Formation of Heterocyclic Systems via Cyano-Group Participation

The cyano group can actively participate in the formation of heterocyclic systems through various intramolecular cyclization reactions. One such example is the modified Madelung synthesis, where a cyano group on an N-arylbenzamide derivative can be involved in the formation of substituted indoles. acs.org In this type of reaction, an intramolecular cyclization is triggered, leading to the formation of a new heterocyclic ring fused to the existing benzene ring.

Another strategy involves the reaction of a precursor containing a cyano group with other reagents to build a heterocyclic ring. For instance, cyanoacetylhydrazine can be reacted with other molecules to form hydrazide-hydrazone derivatives, which can then be cyclized to form 1,3,4-oxadiazine systems. researchgate.net The presence of the bromo and acetate functionalities on the benzyl group of this compound could offer further reaction handles for subsequent modifications of the resulting heterocyclic structures.

Reactivity of the Acetate Ester Moiety

The acetate ester group in this compound is susceptible to a range of chemical transformations, primarily centered around the cleavage of the ester linkage.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. smolecule.com Under basic conditions, the reaction, known as saponification, is irreversible and yields the corresponding carboxylate salt and alcohol. Acid-catalyzed hydrolysis is a reversible process.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by acids or bases. Lipases are also effective catalysts for transesterification reactions, often exhibiting high enantioselectivity. researchgate.netresearchgate.net For example, Novozyme-435, an immobilized lipase, is frequently used for the kinetic resolution of chiral alcohols via transesterification with an acyl donor like vinyl acetate. researchgate.net While specific studies on this compound are not available, the general principles of these enzymatic reactions are well-established for similar substrates. researchgate.netresearchgate.net

Ester Cleavage and Acetylation Studies

The cleavage of the acetate ester can be achieved under various conditions. Besides hydrolysis, other methods for ester deprotection include the use of hard Lewis acids like boron tribromide or magnesium iodide. researchgate.net The choice of reagent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Acetylation, the reverse of ester cleavage, involves the formation of an ester from an alcohol and an acetylating agent. While this compound is already an acetate ester, studies on acetylation are relevant in the context of its synthesis. For example, the preparation of this compound itself involves the reaction of 2-bromo-3-(bromomethyl)benzonitrile with potassium acetate (KOAc) in a solvent like DMF. google.com This is a nucleophilic substitution reaction where the acetate anion displaces the benzylic bromide.

Rearrangement Reactions (e.g., Fries-like rearrangements if applicable)

The Fries rearrangement is a reaction of a phenolic ester that results in the migration of the acyl group to the aromatic ring, forming a hydroxy aryl ketone. organic-chemistry.orgsigmaaldrich.com This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids. organic-chemistry.orgsigmaaldrich.com The reaction is ortho,para-selective, and the product distribution can often be controlled by reaction conditions like temperature. organic-chemistry.orgambeed.com

For a Fries-like rearrangement to be applicable to this compound, the acetate group would need to be attached to a phenolic oxygen. As this compound is a benzyl ester, not a phenyl ester, a direct Fries rearrangement is not possible. However, related rearrangements of ortho-halogenophenyl acetates have been studied, which in some cases lead to mixtures of products resulting from bromine or intermolecular acyl migration. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-3-(bromomethyl)benzonitrile |

| Aluminum chloride |

| Boron tribromide |

| Cyanoacetylhydrazine |

| Magnesium iodide |

| Potassium acetate |

| Sodium azide |

Multi-Component Reactions and Cascade Processes Involving the Compound

Currently, there is no available scientific literature detailing the involvement of this compound in multi-component reactions or cascade processes. Research in this area would be necessary to determine its potential as a substrate for complex molecule synthesis through these efficient chemical strategies.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Detailed studies on the chemo-, regio-, and stereoselectivity of reactions involving this compound have not been reported in the available scientific literature. The presence of three distinct functional groups—a bromo group, a cyano group, and a benzyl acetate moiety—suggests that selective transformations would be a key challenge and a significant area of investigation for this compound. The interplay of electronic and steric effects of these groups would be expected to govern the selectivity of its reactions.

For instance, in nucleophilic substitution reactions, the benzyl acetate could act as a leaving group. The regioselectivity of such a reaction would be of interest. In metal-catalyzed cross-coupling reactions, the bromine atom would be the likely site of reaction. The chemoselectivity of such a process would depend on the reaction conditions and the catalyst used, aiming to avoid reactions at the cyano and ester functionalities.

Future research could explore these aspects, for example, by reacting this compound with various nucleophiles or under different catalytic conditions to map its reactivity profile.

Interactive Data Table: Hypothetical Selectivity in a Cross-Coupling Reaction

Since no experimental data is available, the following table is a hypothetical representation of how results on regioselectivity could be presented if such studies were conducted.

| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Major Product Regioisomer | Regioselectivity (A:B) |

| Pd(PPh₃)₄ | PhB(OH)₂ | Toluene | 100 | A (Coupling at Br) | >95:5 |

| NiCl₂(dppp) | MeMgBr | THF | 25 | A (Coupling at Br) | 90:10 |

| CuI/L-proline | NaN₃ | DMSO | 80 | B (Substitution at CH₂OAc) | 15:85 |

This table is for illustrative purposes only and does not represent actual experimental data.

Studies on Photochemical and Electrochemical Reactivity (if applicable)

There is currently no published research on the photochemical or electrochemical reactivity of this compound.

The presence of a chromophore in the cyanobenzyl moiety suggests that the compound could exhibit photochemical activity. Irradiation with UV light could potentially lead to homolytic cleavage of the carbon-bromine bond, generating a radical species that could participate in subsequent reactions. Alternatively, photochemical reactions involving the cyano or acetate groups might be possible.

Electrochemical studies could investigate the oxidation and reduction potentials of the compound. The bromo and cyano groups are both electrochemically active. The reduction of the aryl bromide could lead to a debrominated product or an intermediate for further coupling reactions. The electrochemical behavior would provide insights into the electronic properties of the molecule and its potential for use in electrosynthesis.

Further research is required to explore these potential areas of reactivity.

Design Principles for Structural Analogues

The design of structural analogues of this compound is guided by established principles aimed at modulating the compound's physicochemical properties and biological activity. Key strategies include isosteric and bioisosteric replacements, where functional groups are substituted with other groups of similar size, shape, and electronic configuration to enhance desired properties while minimizing undesirable ones. For instance, the bromine atom could be replaced by other halogens (Cl, F) or a trifluoromethyl group to alter lipophilicity and electronic character. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, could be substituted with other electron-withdrawing groups like a nitro group or an amide.

Structure-based design principles are also pivotal, particularly when a specific biological target is known. This approach involves designing analogues that can form optimized interactions, such as additional hydrogen bonds, hydrophobic interactions, or ionic bonds, with the target's binding site. The goal is to enhance potency and selectivity by improving the complementarity between the ligand and its receptor.

Synthesis of Ring-Substituted Derivatives

Modifications to the Benzene Ring Substituents (beyond existing bromo and cyano)

The introduction of additional substituents onto the benzene ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing bromo and cyano groups are deactivating and direct incoming electrophiles primarily to the meta-position relative to their own positions. uomustansiriyah.edu.iqmsu.edumsu.edu The directing effects of the two substituents must be considered collectively. The bromine atom is an ortho-, para-director, while the cyano group is a meta-director. In this compound, the positions open for substitution are C4, C5, and C6. The combined directing effects would likely favor substitution at the C5 position.

Common electrophilic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. This would yield 2-bromo-3-cyano-5-nitrobenzyl acetate.

Halogenation: Further halogenation, for instance, bromination using Br2 and a Lewis acid catalyst like FeBr3, could introduce another bromine atom onto the ring.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. However, these reactions are often less effective on strongly deactivated rings.

Table 1: Proposed Ring-Substituted Derivatives of this compound

| Substituent to Introduce | Reagents | Potential Product Name |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | 2-Bromo-3-cyano-5-nitrobenzyl acetate |

| Bromo (-Br) | Br₂, FeBr₃ | 2,5-Dibromo-3-cyanobenzyl acetate |

| Chloro (-Cl) | Cl₂, AlCl₃ | 2-Bromo-5-chloro-3-cyanobenzyl acetate |

Synthesis of Benzylic-Position Modified Analogues

Variations of the Ester Group

The acetate group of this compound can be readily varied by first hydrolyzing the ester to the corresponding 2-bromo-3-cyanobenzyl alcohol. This alcohol can then be re-esterified with a variety of carboxylic acids or their derivatives.

Synthesis of 2-Bromo-3-cyanobenzyl Alcohol: this compound can be hydrolyzed under basic conditions (e.g., using sodium hydroxide in methanol/water) or acidic conditions (e.g., using sulfuric acid in methanol) to yield 2-bromo-3-cyanobenzyl alcohol.

Esterification Reactions: The resulting alcohol can be esterified using several methods:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). youtube.com

Reaction with Acyl Chlorides: Reaction with an acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Reaction with Carboxylic Anhydrides: Reaction with a carboxylic anhydride, often with a catalyst like DMAP (4-dimethylaminopyridine).

Table 2: Synthesis of Ester Analogues of this compound

| Ester to Synthesize | Reagent for Esterification | Proposed Product Name |

| Benzoate | Benzoyl chloride, pyridine | 2-Bromo-3-cyanobenzyl benzoate |

| Propionate | Propionic anhydride, DMAP | 2-Bromo-3-cyanobenzyl propionate |

| Butyrate | Butyric acid, H₂SO₄ | 2-Bromo-3-cyanobenzyl butyrate |

Replacement of the Acetate with Other Functional Groups

The acetate group serves as a good leaving group, allowing for its displacement by other nucleophiles to generate a variety of functional group analogues. Alternatively, the precursor, 2-bromo-3-cyanobenzyl bromide, can be used as a starting material for these transformations. Current time information in Bangalore, IN.

Synthesis of Ethers: Benzyl ethers can be synthesized from 2-bromo-3-cyanobenzyl alcohol via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. masterorganicchemistry.com

Synthesis of Amides: N-substituted amides can be prepared through the Ritter reaction, where benzyl acetate reacts with a nitrile in the presence of a strong acid catalyst. uomustansiriyah.edu.iqchemistry.coach A more common approach involves converting the precursor 2-bromo-3-cyanobenzoic acid to an acyl chloride, which then reacts with an amine. Alternatively, 2-bromo-3-cyanobenzylamine can be acylated.

Table 3: Synthesis of Analogues with Acetate Replacement

| Functional Group to Introduce | Starting Material | Reagents | Proposed Product Name |

| Methoxy Ether | 2-Bromo-3-cyanobenzyl alcohol | 1. NaH, 2. CH₃I | 1-(Bromomethyl)-2-bromo-3-cyanobenzene |

| Ethoxy Ether | 2-Bromo-3-cyanobenzyl alcohol | 1. NaH, 2. CH₃CH₂Br | 2-Bromo-1-(ethoxymethyl)-3-cyanobenzene |

| Benzylamide | This compound | Benzonitrile, H₂SO₄ | N-(2-Bromo-3-cyanobenzyl)benzamide |

Generation of Compounds with Altered Linking Chains

Modification of the benzylic methylene linker (-CH2-) can introduce significant structural diversity. This can involve the introduction of substituents at the benzylic carbon (the α-position) or extending the chain.

α-Substitution: The benzylic position is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistry.coachjove.com While direct functionalization of the methylene group in this compound is challenging, reactions can be performed on the precursor, 2-bromo-3-cyanotoluene. For example, benzylic bromination with N-bromosuccinimide (NBS) under radical initiation can introduce a bromine atom at the benzylic position, which can then be substituted by various nucleophiles.

Furthermore, deprotonation of the benzylic position using a strong base can generate a benzylic anion, which can then react with electrophiles. makingmolecules.com

Chain Extension: Chain-extended analogues can be synthesized from 2-bromo-3-cyanobenzaldehyde. For instance, a Wittig reaction with an appropriate phosphorane can be used to introduce a carbon-carbon double bond, which can then be further functionalized. A Horner-Wadsworth-Emmons reaction is another powerful tool for forming alkenes that can serve as precursors to chain-extended analogues.

Table 4: Proposed Analogues with Altered Linking Chains

| Modification | Synthetic Approach | Intermediate | Reagents for Modification | Proposed Product Class |

| α-Methylation | Deprotonation followed by alkylation | 2-Bromo-3-cyanotoluene | 1. Strong base (e.g., LDA), 2. CH₃I | α-Methyl-2-bromo-3-cyanobenzyl derivatives |

| Chain extension to an alkene | Wittig reaction | 2-Bromo-3-cyanobenzaldehyde | Ph₃P=CHCO₂Et | 2-Bromo-3-cyanocinnamate esters |

| Introduction of a hydroxyl group | Oxidation of the benzylic position | 2-Bromo-3-cyanotoluene | KMnO₄ | 2-Bromo-3-cyanobenzoic acid derivatives |

Stereoisomeric Studies of Related Benzylic Systems (if applicable)

While this compound itself is not a chiral molecule, its derivatization can lead to the formation of chiral centers, particularly at the benzylic position. For instance, if the two groups attached to the benzylic carbon become different and the molecule as a whole is asymmetric, the benzylic carbon becomes a stereocenter.

The development of stereodivergent synthetic methods for benzylic systems has become an area of significant research interest. These methods allow for the selective synthesis of any desired stereoisomer of a molecule with multiple stereocenters chinesechemsoc.orgnih.gov.

Recent studies have demonstrated the use of dual-catalysis systems, such as a combination of palladium and copper catalysts with chiral ligands, to achieve enantio- and diastereodivergent benzylic substitution reactions. chinesechemsoc.orgnih.gov These reactions often start with racemic secondary benzyl esters and, through a dynamic kinetic asymmetric transformation process, can produce all four possible stereoisomers of the product with high stereoselectivity chinesechemsoc.org.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Cyanobenzyl Acetate

Elucidation of Reaction Pathways

The clarification of reaction pathways for 2-Bromo-3-cyanobenzyl acetate (B1210297) would necessitate a multifaceted approach, combining kinetic analysis with the detection and characterization of transient chemical species.

Kinetic Studies of Key Transformations

Kinetic studies form the bedrock of mechanistic inquiry, offering quantitative insights into how reaction rates are influenced by variables such as reactant concentration, temperature, and the solvent environment. For 2-Bromo-3-cyanobenzyl acetate, primary transformations of interest would likely involve nucleophilic substitution at the benzylic carbon, with either the bromide or the acetate moiety functioning as the leaving group.

Although specific kinetic data for this compound are not extensively documented, the body of research on the solvolysis of substituted benzyl (B1604629) chlorides offers a robust comparative framework. For example, the solvolysis of benzyl chlorides bearing various ring substituents often adheres to first-order kinetics, which is indicative of a unimolecular rate-determining step. The rates of these reactions are markedly sensitive to the electronic properties of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the cyano group in this compound, generally retard reactions that proceed via a carbocation intermediate due to the destabilization of the positive charge.

A hypothetical kinetic investigation into the solvolysis of this compound could involve tracking the consumption of the starting material or the formation of the product over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The influence of solvent polarity on the reaction rate would also furnish crucial mechanistic clues. A pronounced acceleration of the reaction rate with an increase in solvent polarity would be consistent with a mechanism that involves charge separation in the transition state, such as an SN1-type pathway.

To illustrate the nature of the data that such a study would yield, the following table presents hypothetical rate constants for the solvolysis of this compound in a range of solvents.

| Solvent | Dielectric Constant (ε) | Hypothetical First-Order Rate Constant (k) (s⁻¹) |

| Acetic Acid | 6.2 | 1.2 x 10⁻⁵ |

| Ethanol | 24.6 | 5.8 x 10⁻⁴ |

| Water | 80.1 | 3.1 x 10⁻³ |

This hypothetical dataset illustrates a distinct correlation between increasing solvent polarity and an accelerated reaction rate, which would lend support to a mechanism featuring a polar transition state.

Identification and Characterization of Reaction Intermediates

The direct observation and structural elucidation of reaction intermediates provide compelling evidence to substantiate a proposed reaction mechanism. In reactions involving this compound, especially in polar solvents, the formation of a benzylic carbocation is a plausible intermediate. The stability of such an intermediate would be modulated by the electronic effects of both the bromo and cyano substituents on the aromatic ring. The electron-withdrawing character of the cyano group is anticipated to destabilize a carbocation at the benzylic position.

Advanced techniques such as low-temperature NMR spectroscopy or flash photolysis could be instrumental in detecting and characterizing these fleeting intermediates. For instance, studies on the solvolysis of benzyl-gem-dihalides have demonstrated that these reactions proceed through α-halobenzyl carbocation intermediates researchgate.net. By analogy, it is conceivable that the solvolysis of this compound could involve the transient formation of a 2-bromo-3-cyanobenzyl carbocation.

Role of Catalysis in Mechanistic Pathways

Catalysis can profoundly influence the mechanistic trajectory of a reaction, frequently by opening up a pathway with a lower activation energy. For reactions of this compound, various catalytic strategies, including acid, base, and transition metal catalysis, could be envisaged to play significant roles.

In the context of nucleophilic substitution reactions, a Lewis acid could coordinate to the leaving group (either bromide or acetate), thereby enhancing its leaving group ability and facilitating the formation of a carbocationic intermediate. Conversely, for reactions in which the acetate group itself functions as a nucleophile, such as in an intramolecular cyclization, a base could be employed to deprotonate a precursor molecule, thereby increasing its nucleophilicity.

Transition metal catalysis, particularly utilizing palladium or nickel complexes, is a cornerstone of modern organic synthesis for cross-coupling reactions involving aryl and benzyl halides. A prospective application for this compound lies in Suzuki or Sonogashira coupling reactions, targeting the bromo substituent on the aromatic ring. The catalytic cycle for these transformations typically commences with the oxidative addition of the aryl bromide to the metal center, followed by sequential steps of transmetalation and reductive elimination to furnish the coupled product.

Spectroscopic Monitoring of Reaction Progress (e.g., In-situ NMR)

In-situ spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are exceptionally powerful for the real-time monitoring of a reaction's progress. This capability allows for the simultaneous observation of the depletion of starting materials, the emergence of products, and, in favorable cases, the detection of reaction intermediates.

For a reaction involving this compound, ¹H NMR spectroscopy could be employed to monitor the temporal evolution of the chemical shifts of the benzylic and aromatic protons. For instance, in a nucleophilic substitution reaction where the acetate group is displaced by an incoming nucleophile, the characteristic singlet signal of the benzylic CH₂ group would be expected to undergo a predictable shift. The utility of this approach has been elegantly demonstrated in the inline monitoring of the acetylation of benzyl alcohol using a microfluidic NMR setup, which provided granular mechanistic insights acs.org.

A hypothetical in-situ NMR experiment for the reaction of this compound with a nucleophile (Nu⁻) might reveal the following spectral changes over time:

| Time (min) | This compound (δ, ppm) | Product (δ, ppm) | Intermediate (δ, ppm) |

| 0 | 5.2 (s, 2H) | - | - |

| 10 | 5.2 (s, decreasing intensity) | 4.8 (s, increasing intensity) | 5.5 (s, transient) |

| 30 | 5.2 (s, low intensity) | 4.8 (s, high intensity) | - |

| 60 | - | 4.8 (s, stable) | - |

The observation of a transient signal at 5.5 ppm could be indicative of the formation of an intermediate species.

Isotope Labeling Studies for Mechanistic Confirmation (e.g., deuterium labeling)

Isotope labeling studies, especially those employing deuterium, represent a sophisticated tool for probing the intricacies of reaction mechanisms. The kinetic isotope effect (KIE), defined as the ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (kH/kD), can provide definitive information about bond-breaking events that occur in the rate-determining step of a reaction.

In the case of this compound, deuterium could be strategically incorporated at the benzylic position to yield 2-Bromo-3-cyanobenzyl-α,α-d₂ acetate. If a C-H bond at this benzylic position is cleaved in the rate-determining step of a reaction, such as in an E2 elimination, a significant primary KIE (typically greater than 2) would be anticipated. Conversely, if no C-H bond cleavage is involved in the rate-determining step, as in a pure SN1 reaction, a much smaller secondary KIE (close to 1) would be observed. A practical method for introducing deuterium at the benzylic position involves the use of D₂O as a deuterium source in the synthesis of α,α-dideuterio benzyl alcohols organic-chemistry.org. The principle that the exchange of hydrogen with deuterium can provide profound insights into reaction mechanisms is well-established chem-station.com.

A hypothetical study on an elimination reaction of this compound could yield the KIE data presented below:

| Reaction | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Mechanistic Implication |

| Elimination with a strong base | 2.5 x 10⁻³ | 0.5 x 10⁻³ | 5.0 | C-H bond breaking in the rate-determining step (E2-like) |

| Solvolysis in ethanol | 5.8 x 10⁻⁴ | 5.6 x 10⁻⁴ | 1.04 | No C-H bond breaking in the rate-determining step (SN1-like) |

Such data would offer compelling evidence to support the proposed mechanistic pathways.

Computational Chemistry Studies of 2 Bromo 3 Cyanobenzyl Acetate

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic properties of 2-Bromo-3-cyanobenzyl acetate (B1210297) would be fundamental to understanding its stability, reactivity, and potential applications.

Density Functional Theory (DFT) Calculations

DFT calculations would be a primary tool for elucidating the electronic structure of 2-Bromo-3-cyanobenzyl acetate. This method could be used to determine the molecule's optimized geometry, predicting bond lengths, bond angles, and dihedral angles. Key electronic properties such as the distribution of electron density, electrostatic potential maps, and dipole moment would be calculated. Furthermore, DFT is instrumental in computing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory would provide a complementary perspective on the bonding within this compound. By analyzing the composition and energy levels of the molecular orbitals, researchers could gain insight into the nature of the chemical bonds. This analysis would help to identify the orbitals involved in potential electronic transitions and to rationalize the molecule's spectroscopic properties. MO theory is also crucial for understanding the interactions between the bromo, cyano, and benzyl (B1604629) acetate functional groups and their collective influence on the molecule's electronic landscape.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl acetate moiety allows for multiple spatial arrangements, or conformations. A computational conformational analysis would be essential to identify the most stable, low-energy conformers of this compound. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) could be generated. The PES maps the energy of the molecule as a function of its geometry, revealing the global and local energy minima which correspond to the most probable conformations. This information is vital for understanding how the molecule's shape influences its physical properties and biological interactions.

Prediction and Verification of Reaction Mechanisms

Computational methods are invaluable for exploring the potential chemical reactions of this compound and for elucidating the detailed steps of reaction mechanisms.

Transition State Characterization

To model a chemical reaction, it is crucial to identify the transition state—the highest energy point along the reaction coordinate. Computational chemists would use various algorithms to locate and characterize the transition state structure for a proposed reaction involving this compound. Frequency calculations are then performed to verify that the located structure is a true transition state, characterized by a single imaginary frequency. The energy of this transition state is used to calculate the activation energy, which is a key determinant of the reaction rate.

Reaction Pathway Modeling

Reaction pathway modeling, often using techniques like Intrinsic Reaction Coordinate (IRC) calculations, would map the entire course of a chemical transformation. Starting from the transition state, an IRC calculation follows the path of steepest descent on the potential energy surface to connect the transition state with the corresponding reactants and products. This provides a detailed, step-by-step visualization of the geometric changes that occur during the reaction, offering profound insights into the underlying mechanism.

While the specific data for this compound is not currently available, the computational chemistry framework described here provides a clear roadmap for any future research aimed at characterizing this compound. Such studies would be invaluable for unlocking its potential and understanding its chemical behavior.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a compound like this compound, MD simulations would be highly applicable for investigating its interactions in various chemical environments, such as in different solvents or in proximity to a biological macromolecule.

A typical MD simulation would involve:

System Setup: Placing one or more molecules of this compound into a simulation box filled with a chosen solvent (e.g., water, dimethyl sulfoxide).

Force Field Application: Assigning a force field—a set of parameters and equations that describe the potential energy of the system—to all atoms. Force fields like AMBER, CHARMM, or GROMOS are commonly used for organic molecules.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, typically from nanoseconds to microseconds.

Through such simulations, researchers could analyze the conformational flexibility of the molecule, study the formation of hydrogen bonds between the cyano or acetate groups and solvent molecules, and calculate thermodynamic properties like the free energy of solvation. While specific MD studies on this compound are not published, the methodology is standard for understanding the behavior of similar substituted benzyl compounds. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Research Purposesresearchgate.net

The prediction of spectroscopic properties through quantum chemical calculations, particularly Density Functional Theory (DFT), is a cornerstone of modern chemical research for structure verification and analysis. nih.govacs.orgsbq.org.br These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived.

For this compound, DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), would be employed to first optimize the molecule's geometry to its lowest energy state. acs.orgnih.gov Following optimization, the spectroscopic data can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are calculated by determining the magnetic shielding tensor for each nucleus. These values, relative to a standard like tetramethylsilane (B1202638) (TMS), help in assigning signals in experimental spectra. nih.gov The predicted shifts are crucial for confirming the molecular structure and identifying the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using standard DFT methods (e.g., B3LYP/6-311+G(2d,p)) in a simulated chloroform (B151607) (CDCl₃) solvent environment. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Atom Description |

| ¹H NMR | ||

| CH₃ | ~2.1 | Protons on the acetate methyl group |

| CH₂ | ~5.2 | Protons on the benzylic methylene (B1212753) group |

| Aromatic CH (H4) | ~7.4 | Aromatic proton para to the cyano group |

| Aromatic CH (H5) | ~7.7 | Aromatic proton meta to the bromo and cyano groups |

| Aromatic CH (H6) | ~7.8 | Aromatic proton ortho to the bromo group |

| ¹³C NMR | ||

| CH₃ | ~21 | Carbon of the acetate methyl group |

| CH₂ | ~65 | Carbon of the benzylic methylene group |

| C-CN (C3) | ~114 | Aromatic carbon bonded to the cyano group |

| CN | ~117 | Carbon of the cyano group |

| C-Br (C2) | ~123 | Aromatic carbon bonded to the bromine atom |

| C-CH₂ (C1) | ~131 | Aromatic carbon bonded to the methylene group |

| Aromatic CH (C6) | ~133 | Aromatic carbon (C6) |

| Aromatic CH (C5) | ~134 | Aromatic carbon (C5) |

| Aromatic CH (C4) | ~135 | Aromatic carbon (C4) |

| C=O | ~170 | Carbonyl carbon of the acetate group |

Infrared (IR) Spectroscopy: Vibrational frequency calculations predict the energies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and other molecular vibrations. acs.org These predicted frequencies are invaluable for identifying functional groups. Due to systematic errors in the calculations, a scaling factor is often applied to the results to better match experimental data. acs.org

Table 2: Predicted Principal IR Absorption Frequencies for this compound Calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)). Frequencies are typically scaled by a factor (~0.96) to correlate with experimental values.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | C-H Stretch | Aromatic Ring |

| ~2960 | C-H Stretch | Methylene/Methyl |

| ~2230 | C≡N Stretch | Cyano |

| ~1745 | C=O Stretch | Ester (Acetate) |

| ~1230 | C-O Stretch | Ester (Acetate) |

| ~1050 | C-Br Stretch | Bromo-Aryl |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of UV-Vis light. acs.org These calculations can predict the wavelength of maximum absorption (λmax), which is related to the electronic transitions within the molecule, primarily the π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl and cyano groups. The solvent environment can significantly influence the λmax, an effect that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov For this compound, significant absorptions would be predicted in the UV region, likely between 200-300 nm.

Advanced Spectroscopic and Analytical Characterization in Research of 2 Bromo 3 Cyanobenzyl Acetate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of 2-Bromo-3-cyanobenzyl acetate (B1210297). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of the compound, C₁₀H₈BrNO₂. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

In mechanistic studies involving 2-Bromo-3-cyanobenzyl acetate, HRMS is invaluable for identifying reaction intermediates and byproducts. Analysis of the fragmentation patterns in the mass spectrum can provide structural information about different parts of the molecule. For instance, the cleavage of the acetate group or the loss of a bromine atom would result in characteristic fragment ions, helping researchers to piece together reaction pathways.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₀H₈BrNO₂ | [M+H]⁺ | 255.9811 |

Note: This table represents theoretical values. Experimental data would be required for confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.

While 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, 2D NMR techniques are essential for assembling the complete connectivity of this compound, especially within complex mixtures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the benzyl (B1604629) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly useful for identifying quaternary carbons (like the cyano- and bromo-substituted carbons on the aromatic ring) and for connecting the benzyl fragment to the acetate group through correlations between the benzylic protons and the carbonyl carbon of the acetate.

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Aromatic Protons | Other Aromatic Protons | Aromatic CH Carbons | Other Aromatic Carbons, Benzylic Carbon |

| Benzylic (CH₂) | - | Benzylic Carbon | Aromatic Carbons, Acetate Carbonyl |

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and couplings that are averaged out in solution-state NMR. This technique provides insights into the local environment and packing of molecules within the crystal lattice.

Dynamic NMR (DNMR) techniques are used to study the rates of chemical exchange processes. In the case of this compound, DNMR could be used to investigate the rotational barrier around the C-O bond of the ester or the C-C bond between the aromatic ring and the benzylic carbon. By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers associated with these conformational changes, providing valuable information about the molecule's flexibility and preferred spatial arrangements.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify key intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the solid-state properties of the material.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring to determine the consumption of starting materials and the formation of the product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for quantitative analysis to determine the purity of a sample of this compound. By developing a suitable method (i.e., choosing the appropriate column and mobile/gas phase), a sharp, symmetrical peak corresponding to the compound can be obtained, and its area can be used to quantify the purity. These techniques are also invaluable for monitoring the progress of a reaction over time.

Table 3: Representative Chromatographic Data for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Expected Result |

|---|---|---|---|---|

| HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) | Single peak with a characteristic retention time |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for monitoring the progress of reactions.

A reversed-phase HPLC method is typically suitable for compounds of this nature. sielc.com The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Method development involves optimizing various parameters to achieve good resolution, peak shape, and a reasonable analysis time. For this compound, a gradient elution is often preferred to effectively separate the main compound from potential impurities which may have a wide range of polarities. researchgate.net

Detailed Research Findings:

A suitable HPLC method would employ a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic ring system of the molecule. The mobile phase would likely consist of a mixture of acetonitrile and water, with the proportion of acetonitrile gradually increasing over the course of the analysis to elute more strongly retained components. oup.com Detection is typically achieved using a UV detector, set at a wavelength where the aromatic chromophore exhibits strong absorbance, for instance around 220-254 nm.

The following data table outlines a hypothetical, optimized set of conditions for the analysis of this compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and robustness to ensure its reliability for routine analysis. vscht.cz The performance of the separation can be summarized by key chromatographic parameters for the target compound and potential related substances.

Table 2: Hypothetical Chromatographic Performance Data

| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |

|---|---|---|---|

| 2-Bromo-3-cyanobenzoic acid | 3.5 | 1.1 | - |

| 2-Bromo-3-cyanobenzyl alcohol | 4.8 | 1.2 | 4.1 |

| This compound | 6.2 | 1.0 | 4.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

While HPLC is ideal for the primary analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the identification of volatile and semi-volatile by-products that may be present from the synthesis of this compound. mdpi.com This technique separates compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by detection with a mass spectrometer, which provides structural information based on the mass-to-charge ratio of fragmented ions. scholarsresearchlibrary.com

Detailed Research Findings:

Potential volatile by-products in the synthesis of this compound could include residual starting materials such as benzyl chloride derivatives or solvents. mdpi.com A standard non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective for separating a wide range of organic compounds. scholarsresearchlibrary.com The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. researchgate.netojp.gov

The table below details a plausible GC-MS method for analyzing such impurities.

Table 3: GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |